molecular formula C11H11N3O4S B12594908 N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide CAS No. 646534-28-3

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12594908
CAS No.: 646534-28-3
M. Wt: 281.29 g/mol
InChI Key: MAWYMPOQGPBKTR-UHFFFAOYSA-N
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Description

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is a synthetic 1,3-thiazolidin-4-one derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry . This compound is of significant interest in biomedical research, particularly for developing novel antimicrobial and anticancer agents. Compounds based on the 4-thiazolidinone core have demonstrated potent and broad-spectrum activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species . The presence of the 4-nitrophenyl group at the second position of the thiazolidinone ring is a critical structural feature, as electron-withdrawing groups on the phenyl ring are known to enhance antimicrobial efficacy . In oncology research, 2,3-disubstituted 1,3-thiazolidin-4-one derivatives have shown promising antitumor potential . Research indicates that such compounds can exert cytotoxic effects by disrupting the cell cycle, specifically by inducing G1 phase arrest and reducing the cell population in the G2 phase, thereby preventing mitotic division . Furthermore, specific analogues can trigger apoptosis, or programmed cell death, in cancer cell lines . The acetamide moiety at the third position of the thiazolidinone ring is a key pharmacophoric element that has been incorporated into the design of novel molecules for their antiproliferative activity . This compound is offered For Research Use Only and is a valuable chemical tool for researchers exploring new therapeutic avenues against drug-resistant microbes and in the discovery of novel cytostatic agents.

Properties

CAS No.

646534-28-3

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C11H11N3O4S/c1-7(15)12-13-10(16)6-19-11(13)8-2-4-9(5-3-8)14(17)18/h2-5,11H,6H2,1H3,(H,12,15)

InChI Key

MAWYMPOQGPBKTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(SCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method A: Cyclization of Hydrazides with Thioglycolic Acid

This method involves the cyclization of N-substituted hydrazide derivatives with thioglycolic acid in a solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.

Procedure:

  • Reagents: N-substituted hydrazide (10 mmol), thioglycolic acid (0.92 g, 10 mmol), and anhydrous zinc chloride (catalytic).
  • Solvent: DMF or 1,4-dioxane.
  • Reaction Conditions: The mixture is refluxed for several hours (typically 6-8 hours).
  • Purification: The crude product is purified by recrystallization from ethanol.

Yield and Characterization:
The yield of this method can vary; for instance, one study reported yields of around 69% with melting points ranging from 104°C to 204°C for different derivatives.

Method C: Cyclization in Presence of Mercaptoacetic Acid

This method utilizes mercaptoacetic acid as a key reagent in the cyclization process.

Procedure:

  • Reagents: Corresponding N-substituted hydrazide derivatives (10 mmol) and mercaptoacetic acid (0.92 g).
  • Solvent: 1,4-dioxane.
  • Reaction Conditions: The mixture is stirred at room temperature for several hours before purification.

Yield and Characterization:
The compounds synthesized via this method demonstrated good stability and yielded products with melting points between 175°C and 202°C.

Method D: Alternative Synthetic Routes

Several alternative routes have been explored in the literature, including:

  • Cyclization reactions involving other thioketones or thioesters.
  • Modifications of existing thiazolidinone frameworks to introduce various substituents.

These methods often require specific conditions tailored to the desired derivative but generally follow similar principles of cyclization and purification.

Method Key Reagents Solvent Yield (%) Notes
A Hydrazides + Thioglycolic Acid DMF / Dioxane Varies (up to 81%) Effective for various derivatives
B Thiourea + Monochloroacetic Acid - Not specified Broad application but less detail
C Hydrazides + Mercaptoacetic Acid Dioxane Varies (up to 69%) Good stability observed
D Various thioketones/thioesters - Varies Flexible but requires optimization

The preparation of N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide can be achieved through several synthetic routes that leverage different reagents and conditions. Each method presents unique advantages regarding yield and product stability. Continued research into optimizing these methods will enhance the efficiency of synthesizing this compound for further pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thiazolidinone derivatives, particularly those similar to N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide. Research indicates that compounds with a thiazolidinone core exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory processes.

Case Study:
A study synthesized a series of thiazolidinone derivatives and evaluated their anti-inflammatory effects using a carrageenan-induced edema model in rats. Among these, N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide demonstrated significant anti-inflammatory activity with minimal ulcerogenic effects, suggesting a favorable safety profile for therapeutic use .

Antifungal Properties

The potential of this compound as an antifungal agent has also been explored. Thiazolidinone derivatives have shown promise against various fungal strains.

Research Findings:
A recent investigation focused on synthesizing 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides as antifungal agents. Among the synthesized compounds, one exhibited an EC50 of 0.85 µg/mL against Alternaria solani, indicating strong antifungal activity . This suggests that modifications to the thiazolidinone structure could enhance antifungal efficacy.

Anticancer Activity

The anticancer potential of this compound is notable, especially in targeting various cancer cell lines. Thiazolidinones have been recognized for their ability to induce cytotoxic effects on cancer cells.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines: A study evaluated the cytotoxic effects of thiazolidinone derivatives against human cancer cell lines such as A549 (lung cancer), HL-60 (leukemia), and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited IC50 values as low as 5.31 µM against A549 cells, comparable to established chemotherapeutic agents .
  • Mechanism of Action: The mechanism by which these compounds exert their anticancer effects involves the stabilization of microtubules and induction of apoptosis in cancer cells. This was evidenced by the ability of specific thiazolidinone derivatives to disrupt microtubule dynamics and promote cell cycle arrest .

Summary of Biological Activities

Activity Efficacy Reference
Anti-inflammatorySignificant reduction in edema
AntifungalEC50 = 0.85 µg/mL against A. solani
AnticancerIC50 = 5.31 µM against A549 cells

Mechanism of Action

The mechanism of action of N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidinone ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

Key analogs differ in substituents on the phenyl ring or the acetamide moiety, leading to variations in melting points, yields, and spectral properties:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound 4-Nitrophenyl 45 215 IR: 1732 cm⁻¹ (>C=O), 3240 cm⁻¹ (-NH); ¹H-NMR: δ 8.128 (s, NHCO)
5 () 3-Nitrophenyl 69 202–204 IR/NMR consistent with thiazolidinone core; meta-nitro group
4C () 4-Nitrophenyl + thiazolyl 44 237 IR: Nitro group vibrations; ¹H-NMR: aromatic protons at δ 7.4–7.7
9(XIX) () 2,4-Dichlorophenyl 22 249–251 IR: 3265 cm⁻¹ (N-H); enhanced COX-2 inhibition
Compound 3d () 4-Nitrophenyl (tautomeric) - - Exists as 1:1 tautomeric mixture (thiazolidinone/thiazoline)

Key Observations :

  • Positional Isomerism : The target compound’s para-nitro group (vs. meta in compound 5) may reduce steric hindrance, improving crystallinity (higher m.p. than meta-nitro analog) .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced dipole interactions .
  • Tautomerism : The nitro group in compound 3d stabilizes tautomeric forms, which may influence bioavailability .
Anti-inflammatory Activity
  • COX-2 Inhibition : Chloro and methoxy substituents (e.g., 9(XIX) and 9(XXII)) show superior COX-2 inhibition (IC₅₀: ~3.5–4.8 µg/mL) compared to nitro-substituted analogs. The nitro group’s strong electron-withdrawing effect may reduce binding affinity in this context .
Antimicrobial Activity
  • Antibacterial/Antifungal: The target compound’s quinoxaline-containing analog (5d) demonstrated moderate activity against S. aureus and C. albicans, suggesting the nitro group may synergize with fused aromatic systems .
Antitumor Potential
  • Substituent position critically affects DNA intercalation or enzyme inhibition .

Critical Analysis of Contradictions and Gaps

  • Bioactivity Discrepancies : While chloro/methoxy derivatives excel in COX-2 inhibition, nitro-substituted compounds may prioritize antimicrobial roles, highlighting substituent-dependent activity profiles .
  • Limited Data: Antitumor studies focus on meta-nitro analogs; para-nitro derivatives require further evaluation .

Biological Activity

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H10_{10}N4_{4}O5_{5}S
  • CAS Number : 88351-93-3

The thiazolidinone core is known for its pharmacological significance, often exhibiting various biological activities, including antimicrobial, antidiabetic, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit potent antimicrobial properties. A study evaluated a series of thiazolidinone derivatives against various bacterial and fungal strains. The findings revealed that compounds similar to this compound demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL for bacterial strains and higher efficacy against fungal pathogens .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (μmol/mL)MBC (μmol/mL)Target Organisms
4d10.7 - 21.421.4 - 40.2Bacterial strains
4pNot specifiedNot specifiedFungal strains
3hNot specifiedNot specifiedFungal strains

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. The presence of the nitrophenyl group in this compound enhances its interaction with cancer cell lines. In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of thiazolidinone derivatives, it was found that certain compounds inhibited cell proliferation significantly at concentrations as low as 10 µM. The structure–activity relationship (SAR) indicated that substituents on the thiazolidinone ring play a crucial role in enhancing anticancer activity .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidinones can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The compound exhibits antioxidant activity which may contribute to its protective effects against oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step route involving Schiff base formation followed by cyclization. For example, a "green" sonication method with anhydrous ZnCl₂ and molecular sieves in THF facilitates efficient cyclization of Schiff bases to thiazolidinones . Intermediates are characterized using IR, 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis to confirm structural integrity .

Q. How is crystallographic data for thiazolidinone derivatives refined, and which software is preferred?

  • Methodology : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data from X-ray diffraction are processed via direct methods (SHELXS/SHELXD) and refined with SHELXL, leveraging high-resolution data to resolve bond lengths, angles, and torsional parameters . Hydrogen bonding networks and intermolecular interactions are analyzed to validate packing efficiency .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .
  • NMR : 1H^1H-NMR confirms aromatic proton environments (δ 7.5–8.5 ppm for nitrophenyl) and acetamide methyl groups (δ ~2.1 ppm). 13C^{13}C-NMR resolves the thiazolidinone carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can 3D-QSAR models predict the anti-inflammatory activity of thiazolidinone derivatives?

  • Methodology :

Data Preparation : Collect IC₅₀ values for a series of analogs and convert to pIC₅₀ (logarithmic scale) .

Molecular Alignment : Energy-minimize structures using force fields (e.g., MMFF94) and align based on pharmacophoric features .

Model Building : Use partial least squares (PLS) regression in software like VLife MDS to correlate steric/electrostatic fields with activity .

  • Validation : Cross-validate via leave-one-out (LOO) and predict external test sets to assess robustness .

Q. What strategies resolve contradictions in biological activity data for structurally similar thiazolidinone derivatives?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) on activity. For example, 4-nitrophenyl enhances anti-inflammatory activity, while bulky groups may reduce bioavailability .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses in target proteins (e.g., COX-2). Contradictions may arise from differential binding affinities due to minor structural variations .

Q. How are cytotoxicity assays (e.g., MTT) designed to evaluate thiazolidinone derivatives against cancer cell lines?

  • Methodology :

Cell Culture : Maintain renal carcinoma (769-P) or hepatic (HepG2) cells in DMEM with 10% FBS .

Compound Treatment : Incubate cells with derivatives (1–100 μM) for 48–72 hours .

Viability Measurement : Add MTT reagent, solubilize formazan crystals in DMSO, and measure absorbance at 570 nm. IC₅₀ values are calculated using nonlinear regression .

  • Follow-up : Cell cycle analysis (propidium iodide staining) and apoptosis assays (Annexin V/PI) elucidate mechanisms .

Q. What role do molecular docking and ADME predictions play in optimizing thiazolidinone-based drug candidates?

  • Methodology :

  • Docking : Use Glide or GOLD to simulate ligand-receptor interactions (e.g., with COX-2 or kinase targets). Focus on hydrogen bonds with key residues (e.g., Arg120 in COX-2) .
  • ADME : Predict pharmacokinetics via SwissADME or PreADMET. Critical parameters include LogP (<5 for bioavailability), topological polar surface area (TPSA < 140 Ų), and CYP450 inhibition profiles .

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